2-Benzothiazolemethanamine, 6-fluoro-alpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and an amine group attached to a propan-2-yl group.
Vorbereitungsmethoden
The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorobenzo[d]thiazole with isopropylamine under appropriate reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: The compound has shown promise as a potential therapeutic agent
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .
The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Fluorine atoms are known to form strong hydrogen bonds and interact with aromatic residues in proteins, stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be compared with other benzothiazole derivatives to highlight its uniqueness:
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound has a chlorine atom instead of a fluorine atom at the 6th position.
7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine: This compound contains additional chlorine atoms on the phenyl ring, which may affect its chemical reactivity and biological properties.
Sulfathiazole: A well-known antimicrobial drug, sulfathiazole contains a thiazole ring similar to 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine but lacks the fluorine atom.
The presence of the fluorine atom in 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine distinguishes it from these similar compounds, potentially enhancing its biological activity and selectivity.
Eigenschaften
Molekularformel |
C10H11FN2S |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
OGHIBBAHIAOWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC2=C(S1)C=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.